molecular formula C15H13N3 B12795149 s-Triazole, 5-phenyl-3-(o-tolyl)- CAS No. 60510-57-8

s-Triazole, 5-phenyl-3-(o-tolyl)-

Cat. No.: B12795149
CAS No.: 60510-57-8
M. Wt: 235.28 g/mol
InChI Key: LUPHUKWXQVNVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 1,2,4-Triazole (B32235) Heterocycles in Contemporary Chemical Research

The 1,2,4-triazole nucleus is a cornerstone in modern medicinal chemistry and materials science. imist.mascispace.com The presence of three nitrogen atoms in the five-membered ring provides unique opportunities for structural modifications and interactions with biological targets. nih.gov Consequently, derivatives of 1,2,4-triazole are known to exhibit a broad spectrum of pharmacological activities, including:

Antifungal: Triazole-based drugs like fluconazole (B54011) and itraconazole (B105839) are frontline treatments for fungal infections. nih.gov

Anticancer: Many triazole derivatives have been investigated as potent anticancer agents. imist.manih.govresearchgate.net

Antibacterial: The triazole scaffold is present in numerous compounds with significant antibacterial properties. imist.mabohrium.com

Antiviral: The well-known antiviral drug ribavirin (B1680618) contains a 1,2,4-triazole ring. google.commdpi.com

Other Therapeutic Areas: The applications extend to anticonvulsant, anti-inflammatory, analgesic, and antidepressant agents. imist.maresearchgate.netresearchgate.net

Beyond medicine, 1,2,4-triazoles are integral to materials science, where their incorporation into polymers can improve thermal stability and optical properties. ontosight.ai They also function as ligands in organometallic chemistry, forming metal complexes that serve as catalysts in various organic reactions. ontosight.ai The versatility and wide-ranging applications underscore the profound significance of the 1,2,4-triazole heterocycle in contemporary research. nih.govresearchgate.net

Historical Context of 1,2,4-Triazole Synthesis and Derivatization

The journey of triazole chemistry began in the late 19th century. In 1885, the scientist Bladin first coined the name "triazole" for the carbon-nitrogen ring system with the molecular formula C₂H₃N₃. imist.manih.gov Since this initial discovery, the field has expanded rapidly, with chemists developing numerous synthetic routes to access the 1,2,4-triazole core and its derivatives. google.com

Several classical methods for synthesizing 1,2,4-triazoles have become standard in organic chemistry:

Pellizzari Reaction: This method involves the reaction of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole. For instance, benzamide (B126) and benzoyl hydrazide react to yield 3,5-diphenyl-1,2,4-triazole. scispace.combohrium.com

Einhorn-Brunner Reaction: This reaction describes the condensation of hydrazines with diacylamines in the presence of a weak acid to produce 1,2,4-triazoles. scispace.combohrium.com

From Thiosemicarbazides: C. Ainsworth reported a synthesis route starting from the reaction of thiosemicarbazide (B42300) with formic acid. researchgate.net

Over the years, these foundational methods have been refined, and new, more efficient synthetic strategies, including microwave-assisted and one-pot syntheses, have been developed to create a vast library of 1,2,4-triazole derivatives. scispace.comgoogle.comfrontiersin.org

Specific Research Trajectories of s-Triazole, 5-phenyl-3-(o-tolyl)- and its Structural Analogues

Direct research on s-Triazole, 5-phenyl-3-(o-tolyl)- outlines its synthesis typically via the condensation of appropriate precursors, such as o-tolualdehyde with a suitable hydrazine (B178648) derivative, to form the triazole ring. ontosight.ai While extensive dedicated studies on this specific molecule are not widely published, research on its structural analogues provides significant insight into its potential properties and applications.

Structural analogues, where the phenyl and o-tolyl groups are modified or repositioned, have been a fertile ground for investigation. For instance, the isomeric compound 3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole is noted for its potential pharmaceutical applications, stemming from the diverse biological activities associated with the 1,2,4-triazole class. ontosight.ai

Furthermore, research into more complex systems incorporating the phenyl-triazole core is prevalent. Scientists have synthesized series of 5-phenyl ontosight.aiimist.mafarmaciajournal.comtriazole derivatives to act as selective ligands for serotonin (B10506) receptors, indicating a trajectory towards neurological drug discovery. researchgate.net In the realm of materials science, azole-triazole ligands featuring a 5-phenyl-4-(p-tolyl)-4H-1,2,4-triazole moiety have been used to create iron(II) complexes that exhibit spin crossover (SCO) behavior, a property with potential applications in molecular switches and data storage. bohrium.com

The table below summarizes key findings for some structural analogues of s-Triazole, 5-phenyl-3-(o-tolyl)-, highlighting the diverse research directions.

Compound/Analogue ClassKey Research FindingPotential Application
3-(3-Methylphenyl)-5-phenyl-1H-1,2,4-triazole Belongs to a class known for antimicrobial, antifungal, and anticancer properties. ontosight.aiPharmaceuticals
5-phenyl ontosight.aiimist.mafarmaciajournal.comtriazole derivatives Synthesized as new selective ligands for the 5-HT1A serotonin receptor. researchgate.netNeurological Drugs
4-(5-phenyl-4-(p-tolyl)-4H-1,2,4-triazol-3-yl)thiazole Forms an iron(II) complex that exhibits spin crossover (SCO) activity. bohrium.comMolecular Switches, Data Storage
cis-Restricted Triazole Analogues of Combretastatin A-4 Analogues with a 5-phenyl-1,2,3-triazole core show potent cytotoxic activities against tumor cell lines. mdpi.comAnticancer Agents
s-Triazole, 5-(m-chlorophenyl)-3-(o-tolyl)- A close structural analogue with a chlorinated phenyl group. vulcanchem.comChemical Synthesis Intermediate

These examples demonstrate that while s-Triazole, 5-phenyl-3-(o-tolyl)- itself may be a relatively underexplored compound, its core structure is part of a much larger family of molecules that are actively being investigated for a wide range of high-impact applications in medicine and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

60510-57-8

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

5-(2-methylphenyl)-3-phenyl-1H-1,2,4-triazole

InChI

InChI=1S/C15H13N3/c1-11-7-5-6-10-13(11)15-16-14(17-18-15)12-8-3-2-4-9-12/h2-10H,1H3,(H,16,17,18)

InChI Key

LUPHUKWXQVNVCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NN2)C3=CC=CC=C3

Origin of Product

United States

Advanced Spectroscopic Characterization and Structural Elucidation of S Triazole, 5 Phenyl 3 O Tolyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique used to determine the carbon-hydrogen framework of organic molecules. For s-Triazole, 5-phenyl-3-(o-tolyl)-, NMR analysis provides definitive evidence for the connectivity of the phenyl and o-tolyl groups to the triazole core and helps to distinguish it from other isomers.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of s-Triazole, 5-phenyl-3-(o-tolyl)- is expected to exhibit distinct signals corresponding to the protons of the phenyl ring, the o-tolyl substituent, and the N-H proton of the triazole ring.

The aromatic region of the spectrum is anticipated to be complex due to the overlapping signals from the nine aromatic protons (five from the phenyl group and four from the o-tolyl group). These protons would typically appear in the range of δ 7.0–8.5 ppm. The protons on the phenyl group are expected to show multiplets, while the four protons of the o-tolyl group will present as a distinct set of multiplets, characteristic of an ortho-substituted benzene (B151609) ring.

A key signal is the singlet corresponding to the methyl group (–CH₃) of the o-tolyl substituent. This signal is expected to appear in the upfield region of the spectrum, typically around δ 2.3–2.5 ppm. Its integration value of 3H would confirm the presence of the methyl group.

Furthermore, a broad singlet corresponding to the N-H proton of the triazole ring is expected. mdpi.com This signal's chemical shift can vary significantly depending on the solvent and concentration, but it often appears at a downfield position, potentially above δ 12.0 ppm. urfu.ru This signal would disappear upon deuteration (addition of D₂O), a common technique to identify exchangeable protons.

Table 1: Predicted ¹H NMR Spectral Data for s-Triazole, 5-phenyl-3-(o-tolyl)-

Proton Type Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic H (Phenyl & o-tolyl) 7.0 - 8.5 Multiplet (m) 9H
Methyl H (o-tolyl) 2.3 - 2.5 Singlet (s) 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For s-Triazole, 5-phenyl-3-(o-tolyl)-, a total of 15 distinct carbon signals are expected, corresponding to the two carbons of the triazole ring, the six carbons of the phenyl ring, the six carbons of the o-tolyl ring, and the one methyl carbon.

The two carbon atoms of the 1,2,4-triazole (B32235) ring (C3 and C5) are expected to resonate at highly deshielded positions, typically in the range of δ 150–165 ppm, due to the influence of the adjacent nitrogen atoms. urfu.ru The aromatic carbons from both the phenyl and o-tolyl rings would appear in the characteristic range of δ 120–140 ppm. The specific chemical shifts would be influenced by the substitution pattern. The carbon atom of the o-tolyl ring directly attached to the methyl group would have a distinct chemical shift compared to the other aromatic carbons.

The methyl carbon (–CH₃) of the o-tolyl group is expected to show a signal in the upfield region, typically around δ 20–22 ppm. tubitak.gov.tr

Table 2: Predicted ¹³C NMR Spectral Data for s-Triazole, 5-phenyl-3-(o-tolyl)-

Carbon Type Predicted Chemical Shift (δ, ppm)
Triazole C (C3 & C5) 150 - 165
Aromatic C (Phenyl & o-tolyl) 120 - 140

Advanced Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Connectivity and Stereochemistry

To confirm the precise connectivity of the constituent parts of the molecule, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy would be used to establish one-bond correlations between protons and the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of the protonated carbons in the phenyl and o-tolyl rings, as well as correlating the methyl protons to the methyl carbon.

Correlations between the ortho-protons of the phenyl ring and the carbon atom at the 5-position of the triazole ring.

Correlations between the ortho-protons of the o-tolyl ring and the carbon atom at the 3-position of the triazole ring.

Correlations between the methyl protons of the o-tolyl group and the adjacent aromatic carbons, confirming its position.

These 2D NMR experiments provide irrefutable evidence for the substitution pattern, confirming that the phenyl group is at position C5 and the o-tolyl group is at position C3, thus fully elucidating the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of s-Triazole, 5-phenyl-3-(o-tolyl)- is expected to show several characteristic absorption bands that confirm the presence of its key structural components. researchgate.netjournalofbabylon.com

N-H Stretching: A broad absorption band is expected in the region of 3100–3300 cm⁻¹ corresponding to the N-H stretching vibration of the triazole ring. mdpi.com

Aromatic C-H Stretching: Sharp absorption bands typically appear just above 3000 cm⁻¹ (e.g., 3030–3080 cm⁻¹) due to the C-H stretching vibrations of the phenyl and o-tolyl rings. researchgate.net

Aliphatic C-H Stretching: Absorption bands corresponding to the C-H stretching of the methyl group are expected in the 2850–2960 cm⁻¹ region.

C=N and C=C Stretching: The "fingerprint" region of the spectrum (below 1650 cm⁻¹) is particularly informative. Strong to medium intensity bands between 1500 cm⁻¹ and 1620 cm⁻¹ are characteristic of the C=N stretching of the triazole ring and the C=C stretching vibrations within the aromatic rings. tubitak.gov.tr

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations for the substituted benzene rings are expected in the 700–900 cm⁻¹ range, and their exact positions can help confirm the substitution patterns.

Table 3: Predicted FT-IR Absorption Bands for s-Triazole, 5-phenyl-3-(o-tolyl)-

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch (Triazole) 3100 - 3300 Medium, Broad
Aromatic C-H Stretch 3030 - 3080 Sharp, Medium
Aliphatic C-H Stretch 2850 - 2960 Medium
C=N / C=C Stretch 1500 - 1620 Strong to Medium

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds and symmetric vibrations. For s-Triazole, 5-phenyl-3-(o-tolyl)-, Raman spectroscopy could be applied to:

Confirm Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl and o-tolyl rings typically give rise to strong and sharp signals in the Raman spectrum, providing clear evidence of the aromatic systems.

Identify Triazole Ring Modes: Specific vibrational modes of the triazole ring skeleton, which might be weak in the IR spectrum, could be more prominent in the Raman spectrum. researchgate.net

Study Molecular Symmetry: The technique is highly sensitive to molecular symmetry, which can be useful in detailed structural studies and in analyzing intermolecular interactions in the solid state.

While detailed experimental Raman data for this specific compound is not widely available, the technique remains a valuable tool for the structural characterization of substituted triazole derivatives.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns upon ionization. For s-Triazole, 5-phenyl-3-(o-tolyl)-, this analysis would confirm the molecular formula C₁₅H₁₃N₃ and provide insights into the connectivity of the phenyl, o-tolyl, and triazole rings.

The expected molecular ion peak [M]⁺ would correspond to the molecular weight of the compound. Subsequent fragmentation would likely involve the cleavage of the bonds connecting the aromatic rings to the triazole core and the fragmentation of the triazole ring itself.

Table 1: Hypothetical Mass Spectrometry Data for s-Triazole, 5-phenyl-3-(o-tolyl)-

No experimental data found in the searched literature.

Fragment Ion Proposed Structure m/z (relative intensity)
[C₁₅H₁₃N₃]⁺ Molecular Ion Data Not Available
[C₈H₅N₂]⁺ Phenyl-triazole fragment Data Not Available
[C₇H₇]⁺ Tolyl fragment Data Not Available

X-ray Crystallography for Solid-State Molecular Architecture Determination

Table 2: Hypothetical Crystallographic Data for s-Triazole, 5-phenyl-3-(o-tolyl)-

No experimental data found in the searched literature.

Parameter Value
Crystal System Data Not Available
Space Group Data Not Available
Unit Cell Dimensions Data Not Available
Bond Lengths (Å) Data Not Available
Bond Angles (°) Data Not Available

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This analysis serves to verify the empirical and molecular formula of the synthesized s-Triazole, 5-phenyl-3-(o-tolyl)-. The experimentally determined percentages of C, H, and N would be compared to the calculated theoretical values based on the molecular formula C₁₅H₁₃N₃.

Table 3: Elemental Analysis Data for s-Triazole, 5-phenyl-3-(o-tolyl)-

No experimental data found in the searched literature.

Element Theoretical (%) Experimental (%)
Carbon (C) 77.23 Data Not Available
Hydrogen (H) 5.62 Data Not Available

Computational and Theoretical Investigations of S Triazole, 5 Phenyl 3 O Tolyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For a comprehensive analysis of s-Triazole, 5-phenyl-3-(o-tolyl)-, a combination of Density Functional Theory (DFT) and ab initio methods would typically be employed.

Density Functional Theory (DFT) and Ab Initio Methods for Electronic Structure

To investigate the electronic structure of s-Triazole, 5-phenyl-3-(o-tolyl)-, researchers would utilize methods like DFT, often with the B3LYP functional, and ab initio methods such as Hartree-Fock (HF). These calculations, paired with various basis sets (e.g., 6-311++G(d,p)), allow for the precise calculation of the molecule's electronic energy, electron density distribution, and other fundamental properties. Such studies provide insights into the stability and reactivity of the compound.

Geometry Optimization and Conformational Analysis

Geometry optimization is a critical step to find the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For s-Triazole, 5-phenyl-3-(o-tolyl)-, this process would reveal the preferred dihedral angles between the triazole ring and the phenyl and o-tolyl substituents. The steric hindrance from the ortho-methyl group would be a key factor influencing the final conformation, affecting bond lengths and angles, which could be compared with experimental data from X-ray crystallography if available.

Analysis of Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. For the target molecule, analysis would show the distribution of these orbitals across the triazole and aromatic rings. This information helps in predicting the molecule's behavior as an electron donor or acceptor and is vital for designing materials with specific electronic properties.

Table 4.1.3: Hypothetical Electronic Properties of s-Triazole, 5-phenyl-3-(o-tolyl)-

Parameter Description Hypothetical Value
EHOMO Energy of the Highest Occupied Molecular Orbital Data not available
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Data not available
Energy Gap (ΔE) Difference between ELUMO and EHOMO Data not available
Ionization Potential (I) Energy required to remove an electron Data not available
Electron Affinity (A) Energy released when an electron is added Data not available
Global Hardness (η) Resistance to change in electron distribution Data not available

| Electronegativity (χ) | Power to attract electrons | Data not available |

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution on a molecule. It is used to identify electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions and chemical reactivity. For s-Triazole, 5-phenyl-3-(o-tolyl)-, the MEP surface would likely show negative potential (red/yellow areas) around the nitrogen atoms of the triazole ring, indicating sites susceptible to electrophilic attack. Positive potential (blue areas) would be expected around the hydrogen atoms.

Prediction of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, such as Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. Theoretical calculations of vibrational frequencies and chemical shifts for s-Triazole, 5-phenyl-3-(o-tolyl)- would serve as a valuable reference for interpreting experimental spectra. Time-Dependent DFT (TD-DFT) could further be used to predict electronic transitions and simulate the UV-Visible absorption spectrum. A strong correlation between predicted and experimental data would validate the computational methods used.

Table 4.1.5: Hypothetical Predicted vs. Experimental Spectroscopic Data

Spectroscopic Data Predicted Value Experimental Value
1H NMR Chemical Shifts (ppm) Data not available Data not available
13C NMR Chemical Shifts (ppm) Data not available Data not available
Key IR Frequencies (cm-1) Data not available Data not available

| UV-Vis λmax (nm) | Data not available | Data not available |

Molecular Modeling and Simulation Approaches

Beyond quantum chemical calculations on a single molecule, molecular modeling and simulation approaches, such as molecular dynamics (MD) or Monte Carlo simulations, could be used to study the behavior of a larger system of s-Triazole, 5-phenyl-3-(o-tolyl)- molecules. These methods can predict bulk properties, study intermolecular interactions in a condensed phase, and explore how the molecule might interact with other substances, which is particularly relevant in materials science and drug design. However, no such studies have been found for this specific compound.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is frequently used to predict the binding mode of a small molecule ligand to the active site of a target protein. For derivatives of 3,5-diphenyl-1H-1,2,4-triazole, molecular docking studies have been instrumental in identifying potential therapeutic targets and elucidating binding interactions at a molecular level.

For instance, novel 3,5-diphenyl-1H-1,2,4-triazole derivatives have been investigated as potential inhibitors of the human Epidermal Growth Factor Receptor (hEGFR), a key target in cancer chemotherapy. bohrium.comnih.gov Molecular docking simulations of these compounds into the ATP-binding site of hEGFR have revealed crucial interactions that contribute to their inhibitory activity. The docking results for a series of these derivatives are summarized in the interactive table below.

CompoundTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
3,5-diphenyl-1H-1,2,4-triazole derivative 5ehEGFR-8.5Met793, Leu718, Val726
3,5-diphenyl-1H-1,2,4-triazole derivative 6ehEGFR-9.2Met793, Cys797, Leu844
Gefitinib (Reference Inhibitor)hEGFR-9.8Met793, Gln791, Thr790

These simulations demonstrate that the 1,2,4-triazole (B32235) scaffold can effectively occupy the hydrophobic pocket of the hEGFR active site, with the phenyl and other substituted groups forming key hydrogen bonds and hydrophobic interactions with specific amino acid residues. Such studies are vital for structure-activity relationship (SAR) analysis and the rational design of more potent and selective inhibitors. nih.gov

Molecular Dynamics Simulations to Explore Conformational Space and Stability

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational changes that may occur upon ligand binding.

For various 1,2,4-triazole derivatives, MD simulations have been employed to validate docking poses and to analyze the dynamic behavior of the ligand-receptor complexes. pensoft.netnih.gov A typical MD simulation protocol involves placing the docked complex in a simulated physiological environment (a box of water molecules with ions) and calculating the forces between atoms over a period of nanoseconds. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein and ligand atoms from their initial positions. A stable complex will exhibit minimal fluctuations in RMSD over the simulation time.

The findings from MD simulations of 1-phenyl-4-benzoyl-1-hydro-triazole derivatives as ERRα inverse agonists showed that the stability of the ligand-protein complex, as indicated by RMSD, correlates with the biological activity. semanticscholar.org Furthermore, these simulations can reveal the importance of specific interactions, such as hydrogen bonds and hydrophobic contacts, in maintaining the stability of the complex. semanticscholar.org

Monte Carlo Simulations in Adsorption and Interfacial Phenomena

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In chemistry, they are particularly useful for studying systems with a large number of degrees of freedom, such as liquids, solutions, and adsorption phenomena at interfaces. While not as commonly applied to biological systems as molecular docking and MD simulations, MC methods have found utility in understanding the behavior of triazole derivatives in other contexts, such as corrosion inhibition.

MC simulations have been used to investigate the adsorption of 1,2,4-triazole derivatives on metal surfaces to predict their efficiency as corrosion inhibitors. These simulations model the interaction between the triazole molecules and the metal surface, providing insights into the adsorption energy and the orientation of the adsorbed molecules. The results of such simulations can help in the design of more effective corrosion inhibitors.

Theoretical Studies on Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. For the synthesis of s-triazole derivatives, theoretical studies have been instrumental in understanding the reaction pathways and predicting the regioselectivity of these reactions.

Computational Elucidation of Reaction Intermediates and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used in chemistry and physics to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT calculations have been widely used to study the mechanisms of reactions involved in the synthesis of 1,2,4-triazoles.

For example, the mechanism of the [3+2] cycloaddition reaction between azides and alkynes, a common method for synthesizing triazoles, has been investigated using DFT. mdpi.comimist.ma These studies have helped to identify the transition state structures and to calculate the activation energies for different reaction pathways, thereby providing a detailed understanding of the reaction mechanism. beilstein-journals.org The calculated energies for key steps in a representative triazole synthesis are presented in the interactive table below.

Reaction StepComputational MethodCalculated Activation Energy (kcal/mol)
Uncatalyzed [3+2] Cycloaddition (1,4-regioisomer)DFT/B3LYP25.8
Uncatalyzed [3+2] Cycloaddition (1,5-regioisomer)DFT/B3LYP29.4
Cu(I)-catalyzed [3+2] Cycloaddition (1,4-regioisomer)DFT/B3LYP4.3
Cu(I)-catalyzed [3+2] Cycloaddition (1,5-regioisomer)DFT/B3LYP29.3

Rationalization of Regioselectivity and Stereoselectivity in Synthesis

Many reactions used to synthesize substituted triazoles can potentially yield multiple isomers. Computational studies are invaluable for predicting and rationalizing the observed regioselectivity and stereoselectivity. By calculating the energies of the transition states leading to different products, it is possible to determine the most favorable reaction pathway and, therefore, the major product.

In the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, DFT calculations have been used to investigate the mechanism and explain the observed regioselectivity. beilstein-journals.org These studies have shown that the electronic properties of the substituents on the reactants play a crucial role in determining the regiochemical outcome of the reaction. For the synthesis of 3,5-disubstituted-1,2,4-triazoles, theoretical calculations can help to understand why certain isomers are formed preferentially over others. researchgate.net For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT studies have demonstrated that the formation of the 1,4-disubstituted triazole is kinetically favored over the 1,5-isomer, which is consistent with experimental observations. mdpi.com

Theoretical Biological Target Interactions and Structure Interaction Relationships Sir of S Triazole, 5 Phenyl 3 O Tolyl Analogues

Principles of Molecular Design for Modulating Biological Interaction Profiles

The rational design of bioactive molecules based on the s-triazole scaffold is a cornerstone of modern drug discovery. nih.govnih.gov The core principle involves the strategic modification of the peripheral substituents on the triazole ring to optimize interactions with a specific biological target, thereby enhancing potency and selectivity. The triazole ring itself is not merely a linker; its nitrogen atoms can act as crucial hydrogen bond acceptors, and the ring system can participate in various non-covalent interactions. discoveryjournals.orgnih.gov

For analogues of s-Triazole, 5-phenyl-3-(o-tolyl)-, molecular design strategies focus on several key areas:

Bioisosteric Replacement: The triazole ring can act as a bioisostere for amide, ester, or other heterocyclic groups, offering improved metabolic stability and pharmacokinetic properties. nih.gov

Substituent Effects: The electronic and steric properties of the phenyl and o-tolyl rings are critical. Introducing electron-donating or electron-withdrawing groups can alter the charge distribution of the entire molecule, influencing dipole-dipole interactions and hydrogen bond strengths. For example, studies on other triazole series have shown that adding fluoro, chloro, or cyano groups to phenyl rings can enhance antifungal activity. nih.gov

Hybridization: A common design principle is to combine the triazole scaffold with other known pharmacophores to create hybrid molecules. This approach aims to develop multitarget-directed ligands (MTDLs) or to improve the affinity for a single target by engaging with multiple subsites within the binding pocket. nih.govmdpi.commdpi.com

Structure-Interaction Relationship (SIR) studies on related compounds reveal that even minor structural changes can significantly impact biological activity. For instance, in a series of necroptosis inhibitors, the absolute configuration of a chiral center attached to a phenyl group was critical, with one stereoisomer showing potent activity while the other was inactive, highlighting the high degree of spatial precision required for effective interaction. nih.gov

Computational Modeling of Ligand-Receptor and Ligand-Enzyme Interactions

Computational techniques, particularly molecular docking and dynamics simulations, are indispensable tools for predicting and analyzing the interactions between triazole analogues and their biological targets at an atomic level. cal-tek.eu These methods provide insights that guide the rational design of more potent and selective compounds.

Molecular docking is widely used to predict the preferred binding mode and affinity of triazole derivatives within the active site of a target protein. researchgate.net Numerous studies have successfully employed this technique to rationalize the activity of triazole-based compounds as inhibitors of various enzymes, including kinases, cholinesterases, and enoyl-acyl carrier protein reductase (InhA). mdpi.comcal-tek.eumdpi.com

For analogues of s-Triazole, 5-phenyl-3-(o-tolyl)-, docking studies would predict how the molecule orients itself within a binding pocket. The phenyl and o-tolyl groups would likely occupy hydrophobic pockets, while the triazole nitrogen atoms could form key hydrogen bonds. A study on a closely related molecular hybrid containing a 1-(o-tolyl)-1H-1,2,3-triazol-4-yl moiety demonstrated its potential as an antibacterial agent, and computational analysis is a key part of understanding such activity. nih.gov Docking studies on other triazole derivatives have revealed binding energies indicative of potent inhibitory activity.

Predicted Binding Affinities of Representative Triazole Analogues Against Various Targets
Triazole Analogue ClassTarget EnzymePredicted Binding Energy (kcal/mol)Reference
Adamantane-linked 1,2,4-triazoles11β-HSD1-7.50 to -8.92 nih.gov
Acetophenone-1,2,3-triazolesInhA (4UVD)-8.63 to -9.00 mdpi.com
Triazolo[4,3-b]pyridazinesPim-1 KinaseNot specified, but led to potent inhibitors researchgate.net
Thiazole-Triazole HybridsDNA Gyrase (1KZN)Favorable interactions reported researchgate.net

The stability of a ligand-target complex is determined by a network of non-covalent interactions. For triazole derivatives, these interactions are diverse and crucial for their biological function. researchgate.netnih.gov

Hydrogen Bonding: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors. Docking studies consistently show these atoms interacting with key amino acid residues like serine, tyrosine, or the backbone amides of the protein target. mdpi.comnih.gov

Hydrophobic Interactions: The phenyl and tolyl rings are predominantly hydrophobic and are critical for anchoring the ligand in non-polar pockets of the target protein. These interactions often involve residues such as leucine, valine, alanine, and methionine. mdpi.comresearchgate.net

Pi-Stacking and Pi-Alkyl Interactions: The aromatic nature of the phenyl, tolyl, and triazole rings allows for various π-interactions. These can include π-π stacking with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) or π-alkyl interactions with aliphatic side chains.

C-H···π and C-H···N/O Interactions: Weak hydrogen bonds, such as those between a C-H bond and a π-system (C-H···π) or a heteroatom (C-H···N/O), contribute significantly to binding affinity and specificity. mdpi.comresearchgate.netmdpi.com Studies on related crystal structures have confirmed the presence of C-H···π interactions between tolyl and triazole groups. researchgate.net

Common Non-Covalent Interactions Observed for Triazole Analogues
Interaction TypeParticipating Ligand MoietyPotential Interacting Protein ResiduesReference
Hydrogen BondingTriazole NitrogensSer, Tyr, Asp, Asn, Glu nih.govnih.gov
HydrophobicPhenyl, Tolyl RingsAla, Val, Leu, Ile, Met, Cys mdpi.comresearchgate.net
Pi-SulfurAromatic RingsMet researchgate.net
C-H···πTolyl C-H, Phenyl C-HPhe, Tyr, Trp mdpi.comresearchgate.net

Mechanistic Hypotheses for Bioactivity at a Molecular Level (Theoretical and in vitro Studies)

The broad spectrum of biological activities reported for triazole derivatives stems from their ability to interact with a wide range of proteins, particularly enzymes. researchgate.netnih.govisp.edu.pk The mechanistic hypotheses for their bioactivity are often centered on enzyme inhibition.

Triazole derivatives have been rationally designed as potent inhibitors for numerous enzyme classes. nih.govresearchgate.net The general mechanism involves the compound binding to the enzyme's active site or an allosteric site, preventing the natural substrate from binding or blocking the catalytic process. The design process often leverages the known structure of the target enzyme's binding site. For example, in the design of Pim-1 kinase inhibitors, understanding the unusual ATP-binding site and using X-ray crystallography of an initial triazole lead compound allowed for targeted modifications that improved solubility and potency. researchgate.net

For s-Triazole, 5-phenyl-3-(o-tolyl)- and its analogues, several inhibition pathways can be hypothesized:

Competitive Inhibition: The molecule could act as a competitive inhibitor by binding directly to the active site, mimicking the transition state or a portion of the natural substrate. The phenyl and tolyl groups would occupy hydrophobic subsites, while the triazole core could interact with polar or catalytic residues.

Non-competitive or Mixed-type Inhibition: The compound might bind to an allosteric site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. Kinetic studies on coumarin-triazole hybrids have demonstrated mixed-type inhibition of acetylcholinesterase, indicating binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS). mdpi.com

Target-Specific Rational Design: The s-Triazole, 5-phenyl-3-(o-tolyl)- scaffold can be used as a starting point for developing inhibitors against specific enzymes. For instance, to target a protein kinase, the scaffold could be decorated with substituents that form hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. To target metalloenzymes, functional groups capable of coordinating with the metal cofactor could be introduced. The development of potent PRMT5 inhibitors from a triazole scaffold exemplifies this rational design approach, where iterative synthesis and biological evaluation led to compounds with high potency and selectivity. nih.gov

Interference with Microbial Growth Processes (e.g., Antibacterial, Antifungal, Antiviral)

Analogues of s-Triazole, 5-phenyl-3-(o-tolyl)- are part of the broader 1,2,4-triazole (B32235) class of heterocyclic compounds, which is a cornerstone in the development of agents that interfere with microbial growth. The biological activity of these compounds is profoundly influenced by the nature and position of substituents on the triazole and its appended aryl rings.

Antibacterial Activity: Derivatives of 1,2,4-triazole have demonstrated significant antibacterial properties. The mechanism often involves the inhibition of essential microbial enzymes. For instance, some triazole derivatives have been found to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria mdpi.com. Others are believed to act as bioisosteres of the carboxylic acid group in quinolone antibiotics, enabling them to inhibit DNA gyrase, an enzyme that manages DNA coiling during replication mdpi.comnih.gov.

Structure-activity relationship (SAR) studies on 3,5-diaryl-1,2,4-triazoles reveal that the substituents on the phenyl rings are crucial for activity. The presence of electron-withdrawing groups, such as chloro or nitro groups, on the phenyl rings often enhances antibacterial efficacy mdpi.comnih.gov. For example, compounds with a 4-trichloromethyl group on the phenyl ring at the 3-position of the triazole showed high antibacterial activity, equivalent to the standard drug ceftriaxone (B1232239) mdpi.com. Similarly, the introduction of dihalobenzyl groups was found to be more effective for increasing antibacterial potency compared to monohalobenzyl groups nih.gov. The data below illustrates the minimum inhibitory concentration (MIC) for selected triazole analogues against various bacterial strains.

Compound AnalogueSubstituentsTest OrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
4-amino-5-aryl-4H-1,2,4-triazole derivative4-trichloromethylphenyl at C3E. coli5Ceftriaxone5
Bis-1,2,4-triazole derivative3,4-dichlorobenzyl groupB. proteus0.5Norfloxacin>0.5
Mercapto-1,2,4-triazoleBromo diphenylsulfone at C3, 3,4,5-trimethoxyphenyl at N4B. cereus8--

Antifungal Activity: The antifungal action of triazole analogues is the most extensively studied and well-established. The primary target for most antifungal triazoles is the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51) frontiersin.orgresearchgate.net. This enzyme is vital for the biosynthesis of ergosterol (B1671047), a crucial component of the fungal cell membrane. By inhibiting CYP51, triazoles disrupt the membrane's integrity and fluidity, leading to fungal growth inhibition frontiersin.orgbioworld.com.

The interaction with CYP51 is highly specific. The triazole ring itself is a key pharmacophore; the nitrogen atom at the 4-position (N4) of the 1,2,4-triazole ring coordinates with the heme iron atom in the active site of CYP51 nih.gov. This binding prevents the natural substrate, lanosterol, from accessing the enzyme, thereby halting the ergosterol synthesis pathway. The aryl rings (phenyl and o-tolyl in the parent compound) fit into hydrophobic pockets within the enzyme's binding site, contributing significantly to the binding affinity frontiersin.org. SAR studies have shown that introducing chlorine atoms to the benzene (B151609) ring can improve the inhibitory effect nih.gov.

Compound SeriesKey FeatureFungal StrainMIC Range (µg/mL)Reference DrugMIC (µg/mL)
Novel Triazoles targeting CYP51Compound [I]C. albicans0.00625 - 0.05--
Novel Triazoles targeting CYP51Compound [I]C. glabrata0.00625 - 0.05--
Miconazole Analogue (5b)3,4-dichlorobenzyl derivativeC. albicans0.5 - 1Miconazole1
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol analoguesVarious substituted benzylidene groupsM. gypseum< 3.12Ketoconazole6.25

Antiviral Activity: The 1,2,4-triazole scaffold is present in numerous compounds with remarkable antiviral activity against a wide range of DNA and RNA viruses, including influenza, herpes simplex virus (HSV), and human immunodeficiency virus (HIV) nih.govbenthamscience.comnih.govbohrium.com. Antiviral triazoles can target a variety of molecular proteins essential for the viral life cycle nih.govbenthamscience.com. For example, some triazole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), as seen in analogues of doravirine (B607182) for HIV nih.gov. Others have been shown to target viral hemagglutinin, a protein crucial for the attachment of the influenza virus to host cells bohrium.com. The broad applicability of the triazole core in antiviral drug design underscores its importance as a privileged structure in medicinal chemistry nih.govbenthamscience.com.

Modulation of Receptor Function and Allosteric Interactions

Beyond antimicrobial applications, 3,5-diaryl-1,2,4-triazole analogues have been identified as modulators of mammalian receptor functions. Specific substitution patterns on the triazole core and its aryl appendages can confer high affinity and selectivity for certain G-protein-coupled receptors (GPCRs).

For example, a high-throughput screening campaign identified a 4,5-diphenyl-1,2,4-triazole derivative, specifically 5-(4-biphenyl)-4-(2-methoxyphenyl)-3-methyl-1,2,4-triazole, as a novel and selective antagonist for the human vasopressin V1A receptor capes.gov.br. This finding highlights that the 3,5-diaryl triazole scaffold can effectively interact with the binding pocket of this receptor, blocking the action of the endogenous ligand arginine vasopressin.

In another study, a series of 1,2,4-triazoles were synthesized and evaluated as ligands for somatostatin (B550006) receptors. One compound, featuring a 3-(imidazol-4-yl)propyl group at the N4 position of the triazole ring, demonstrated high affinity and selectivity for the somatostatin subtype-4 (sst₄) receptor, acting as a potent agonist nih.gov. Docking studies suggested that the triazole derivative occupied the receptor's binding site in a manner distinct from lower-affinity compounds, indicating a specific mode of interaction that leads to receptor activation nih.gov. These examples demonstrate that the 3,5-diaryl triazole framework can be tailored to achieve specific interactions with receptor proteins, leading to either agonistic or antagonistic effects.

Interaction with Specific Biomolecular Components (e.g., DNA, Proteins)

The biological effects of s-triazole analogues are rooted in their ability to interact with specific biomacromolecules, primarily proteins (enzymes and receptors) and, in some cases, nucleic acids.

Protein Interactions: As discussed, the most prominent protein interaction for antifungal triazoles is the inhibition of the CYP51 enzyme, where the triazole's N4 atom coordinates with the heme iron frontiersin.orgnih.gov. However, the versatility of the triazole scaffold allows it to target other enzymes as well.

Kinase Inhibition: A series of 3,5-diamino-1,2,4-triazole ureas were identified as potent inhibitors of anaplastic lymphoma kinase (ALK), a target in cancer therapy nih.gov. Molecular modeling showed that the 1,2,4-triazole-3,5-diamine core could form three hydrogen bonds with the "hinge" region of the kinase's ATP-binding site, demonstrating the scaffold's utility as a hinge-binding motif nih.gov.

DNA Gyrase Inhibition: In the context of antibacterial activity, triazole-naphthyridinone hybrids have been shown to be potent inhibitors of E. coli DNA gyrase, with IC₅₀ values in the low microgram per milliliter range nih.gov.

DNA Interactions: While protein inhibition is the more common mechanism, direct interaction with DNA has also been reported for certain triazole derivatives. A study on fluorinated 1,2,4-triazoles found that a 1-trifluoroacetyl-3-aryl-5-(2-oxo-2-arylethylthio)-1,2,4-triazole derivative exhibited a strong binding affinity for double-helical calf thymus DNA (ctDNA) nih.gov. Spectroscopic and viscosity studies confirmed that the compound binds within the minor groove of the DNA, forming a stable complex through a static quenching mechanism nih.gov. The linkage of a trifluoromethyl (CF₃) group to the heterocyclic molecule was noted as being potentially effective for DNA targeting nih.gov.

Structure-Interaction Relationship (SIR) Studies for Diverse Biological Targets

Influence of Phenyl and o-Tolyl Substituents on Interaction Specificity

The nature and position of the aryl substituents at the C3 and C5 positions of the s-triazole ring are critical determinants of biological activity and target specificity. The phenyl and o-tolyl groups of the parent compound, and variations thereof, directly influence the molecule's steric and electronic properties, which in turn govern its interaction with biological targets.

For antibacterial agents, the electronic properties of the substituents on the phenyl rings play a key role. Electron-withdrawing groups (e.g., halogens, nitro groups) generally enhance activity, suggesting that these groups may facilitate interactions within the active sites of bacterial enzymes like DHFR or DNA gyrase mdpi.comnih.gov. Conversely, electron-donating groups like the methyl group in the o-tolyl substituent might modulate activity differently, potentially favoring interactions with other targets. The steric bulk of the o-tolyl group, with its ortho-methyl substituent, can also influence the molecule's conformation and how it fits into a binding pocket, which can be leveraged to achieve selectivity.

Impact of Triazole Ring Modifications on Binding Selectivity and Affinity

The 1,2,4-triazole ring is not merely a scaffold but an active pharmacophore whose properties can be fine-tuned through modification. Its hydrogen bonding capacity, dipole moment, and resistance to metabolic degradation make it a valuable core structure nih.gov.

The most critical feature of the 1,2,4-triazole ring in many interactions is its nitrogen atoms. As seen in CYP51 inhibition, the N4 atom is a crucial ligand for the heme iron nih.gov. Modifications that alter the electron density or accessibility of this nitrogen can drastically affect binding affinity. For instance, substitution at the N4 position, as seen in the synthesis of 4-alkylamino-3,5-dialkyl-4H-1,2,4-triazoles, can lead to compounds with antifungal or antibacterial activity, demonstrating that this position is key for modulation researchgate.net.

The 1H-1,2,4-triazole tautomer is generally more stable and is considered a pharmacologically important nucleus nih.govresearchgate.net. The ability of the triazole ring to act as a bioisostere for amide or ester groups allows it to mimic endogenous ligands and interact with their biological receptors nih.govbohrium.com.

Furthermore, modifications at the C3 and C5 positions that are not the primary aryl groups can also have a profound impact. The introduction of a thiol group to create a 1,2,4-triazole-3-thione, for example, often enhances biological activities nih.gov. Fusing the triazole ring with other heterocyclic systems, such as in 1,2,4-triazolo[3,4-b] bioworld.comnih.govnih.govthiadiazines, can create rigid structures with novel antibacterial profiles by presenting the key pharmacophoric elements in a constrained conformation nih.gov.

Advanced Applications of S Triazole, 5 Phenyl 3 O Tolyl Beyond Traditional Scope

Supramolecular Chemistry and Self-Assembly

The structural arrangement of s-Triazole, 5-phenyl-3-(o-tolyl)- provides multiple sites for non-covalent interactions, making it a candidate for the construction of complex supramolecular architectures. The triazole ring itself is rich in nitrogen atoms, which can act as hydrogen bond acceptors, while the C-H bonds on the triazole and the aromatic rings can serve as weak hydrogen bond donors.

Exploitation of Non-Covalent Interactions (Hydrogen Bonding, Halogen Bonding, Anion Recognition)

The 1,2,4-triazole (B32235) ring is a versatile functional group in supramolecular chemistry. Its nitrogen atoms can readily accept protons, enabling it to form robust hydrogen bonds. The unique electronic structure of the triazole moiety allows it to participate in various non-covalent interactions, including hydrogen bonds, ion-dipole interactions, cation-π, and π-π stacking. These interactions can drive the self-assembly of molecules into larger, ordered structures.

Furthermore, the polarized C-H bond on the triazole ring can act as a hydrogen bond donor, particularly for anion recognition. By modifying the substituents, such as introducing halogen atoms onto the phenyl or tolyl rings, the molecule could be engineered to participate in halogen bonding. Halogen bonding is a highly directional non-covalent interaction that has become a powerful tool for anion recognition and the design of self-assembled materials. Although specific studies on the halogen-bonded structures of s-Triazole, 5-phenyl-3-(o-tolyl)- are not available, the principles suggest that halogenated derivatives would be effective anion binders.

Preorganization through Intramolecular Interactions

The substitution pattern of s-Triazole, 5-phenyl-3-(o-tolyl)- can lead to intramolecular interactions that preorganize the molecule into a specific conformation. The relative orientation of the phenyl and o-tolyl rings with respect to the central triazole ring can be influenced by weak intramolecular forces, such as C-H···π interactions. This preorganization can be crucial for designing receptors with high selectivity, as it reduces the entropic penalty upon binding with a guest molecule. The crystal structures of similar phenyl- and tolyl-substituted triazoles often reveal non-planar geometries, where the dihedral angles between the rings are optimized to balance steric and electronic effects, predisposing them for specific intermolecular recognition events.

Coordination and Organometallic Chemistry

The nitrogen-rich 1,2,4-triazole core is an excellent ligand for a wide variety of transition metals. The presence of multiple nitrogen atoms allows for diverse coordination modes, including acting as a monodentate, bridging, or chelating ligand.

Application as Ligands for Transition Metal Complexes (e.g., Iridium(III), Platinum(IV), Ruthenium(II), Palladium(II), Gold(I))

Substituted 1,2,3- and 1,2,4-triazoles are widely used as ligands in the synthesis of transition metal complexes with applications in catalysis and materials science. For instance, 4-phenyl-1,2,3-triazoles have been successfully employed as ligands for cationic cyclometalated iridium(III) complexes, which are known for their use as phosphorescent emitters in organic light-emitting diodes (OLEDs). These complexes often exhibit high quantum yields and tunable emission colors.

The nitrogen atoms of the s-Triazole, 5-phenyl-3-(o-tolyl)- ring are sterically accessible for metal coordination, making it a viable candidate for forming stable complexes with late transition metals such as iridium(III), platinum(IV), ruthenium(II), palladium(II), and gold(I). The electronic properties of the resulting complexes can be fine-tuned by the phenyl and o-tolyl substituents.

Table 1: Potential Coordination Complexes and Their Applications

Metal Ion Potential Complex Type Potential Application
Iridium(III) Cyclometalated Complex Phosphorescent Emitters (OLEDs), Photoredox Catalysis
Platinum(IV) Coordination Complex Anticancer Agents
Ruthenium(II) Polypyridyl-type Complex Photosensitizers, Catalysis
Palladium(II) Coordination Complex Cross-coupling Catalysis
Gold(I) Linear Complex Luminescent Materials, Catalysis

This table is illustrative of the potential applications based on the general behavior of triazole ligands and has been generated for conceptual purposes.

Development of Cyclometalated Complexes

The phenyl and o-tolyl groups attached to the triazole core provide C-H bonds that can be activated for cyclometalation. In this process, a metal center coordinates to a nitrogen atom of the triazole and also forms a direct metal-carbon bond with one of the aryl rings, creating a stable five- or six-membered chelate ring. Cyclometalated complexes, particularly of d6 metals like iridium(III), are of great interest due to their rich photophysical properties.

Utilization of Mesoionic Carbene (MIC) Derivatives as Ligands

While s-triazole, 5-phenyl-3-(o-tolyl)- belongs to the 1,2,4-triazole family, significant research into advanced ligands has focused on its isomeric cousins, the 1,2,3-triazoles, which are precursors to a powerful class of ligands known as mesoionic carbenes (MICs). These 1,2,3-triazol-5-ylidene ligands represent an emerging and promising class of molecules in coordination chemistry. google.comnih.gov The synthesis of the precursor 1,2,3-triazolium salts is often achieved through efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), allowing for tailored electronic and steric properties. rsc.org

These MICs are notable for their strong electron-donating capabilities, which often surpass those of classic N-heterocyclic carbenes (NHCs). google.com This strong sigma-donating character is crucial for stabilizing transition metal complexes. Tricarbonylrhenium(I) complexes incorporating mesoionic carbene ligands have been a particular focus of study. google.comnih.gov Spectroscopic and electrochemical data from these complexes indicate a more significant electron donor effect from the MIC ligand to the rhenium atom compared to their analogous 1,2,3-triazole-based counterparts. google.com This enhanced electronic communication influences the photophysical and catalytic properties of the resulting metal complexes. MICs derived from triazoles have been successfully used to form stable and enantiomerically pure complexes with a variety of metals, including gold (Au), silver (Ag), iridium (Ir), rhodium (Rh), and ruthenium (Ru), highlighting their versatility and importance in modern catalysis and materials science. rsc.orggoogle.com

Materials Science Applications

The inherent stability and versatile functionality of the triazole ring make it a valuable component in the design of advanced materials.

Development of Luminescent Materials

Triazole derivatives are increasingly recognized as important building blocks for luminescent materials, particularly for applications in organic light-emitting diodes (OLEDs). researchgate.netjustia.com The triazole ring's electron-accepting nature can be finely tuned by functionalization, making it a key component in donor-acceptor (D-A) type molecules designed for efficient light emission. researchgate.net

Recent research has highlighted tricarbonylrhenium(I) complexes that incorporate 1,2,3-triazol-5-ylidene (mesoionic carbene) or 1,2,3-triazole ligands. google.comnih.gov These compounds are often phosphorescent in solution and also emit light in the solid state. google.com One such 1,2,3-triazole-based complex demonstrated remarkable photoluminescence efficiency, with a quantum yield reaching up to 0.69, and exhibited aggregation-induced emission (AIE), a highly desirable property for solid-state lighting and sensing applications. google.comnih.gov Furthermore, triazole derivatives have been successfully employed as blue emitters in OLEDs. For instance, a device using a 4-((9H-carbazol-9-yl)phenyl)(1-(m-tolyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methanone derivative as the light-emitting material achieved a maximum external quantum efficiency (EQE) of 4.6%. researchgate.netwikipedia.org

Table 1: Photophysical Properties of Selected Triazole-Based Emitters
Compound TypeApplicationKey Performance MetricReference
Tricarbonylrhenium(I) Complex (1,2,3-triazole based)Aggregation-Induced Emission (AIE)Photoluminescence Quantum Yield up to 0.69 google.comnih.gov
Carbazolyl-Triazole DerivativeOLED Blue EmitterMaximum External Quantum Efficiency (EQE) of 4.6% researchgate.netwikipedia.org
Triazole-linked Carbazole-BenzothiadiazoleOLED EmitterPhotoluminescence Quantum Yield close to 100% justia.com

Role as Photostabilizers for Polymeric Systems

The chemical stability of the triazole ring is a key feature in its application within polymeric systems. Photopolymerization techniques have been used to create densely cross-linked, triazole-based glassy polymer networks. lifechemicals.com These networks can be formed through methods like the photoinitiated copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which directly generates stable triazole adducts as part of the polymer backbone. lifechemicals.com The formation of these triazole moieties substantially enhances the mechanical stiffness, strength, and thermal and chemical stability of the resulting thermoset materials. lifechemicals.com This inherent robustness contributes to the longevity of the polymer network, suggesting a role in photostabilization by creating materials that are intrinsically resistant to degradation. These triazole-containing thermosets have demonstrated the ability to completely recover their original dimensions and mechanical behavior after repeated deformations, showcasing their exceptional toughness and durability. lifechemicals.com

Exploration in Energetic Materials

The high nitrogen content and positive heat of formation of the triazole ring make it a fundamental building block for the design of high-energy materials (HEMs). researchgate.netgoogle.com Triazole-based energetic compounds are a class of materials known for their high thermal stability and superior detonation properties. researchgate.netgoogle.com Research in this area focuses on designing new energetic compounds by linking the triazole core with other nitrogen-rich heterocycles, such as tetrazoles, or by introducing energetic functional groups like nitro (NO2) or azido (B1232118) (N3) groups. google.comunpchemicals.comepo.org

A key goal is to balance high energy output with low sensitivity to mechanical stimuli like impact and friction. researchgate.net For example, an energetic material based on triazole and tetrazole frameworks, 5-((1H-tetrazol-5-yl)methyl)-4H-1,2,4-triazole-3,4-diamine (TMT), was found to be insensitive to impact (> 40 J) and friction (> 360 N), making it significantly safer than conventional explosives like RDX while maintaining high energetic performance. unpchemicals.com

Table 2: Comparison of Energetic Material Properties
CompoundImpact Sensitivity (IS)Friction Sensitivity (FS)Key FeatureReference
TMT (Triazole-Tetrazole Hybrid)> 40 J> 360 NExceptional stability unpchemicals.com
TNT15 J353 NReference explosive unpchemicals.com

Applications as Lubricants and Dyes

Lubricants: Triazole derivatives, including aromatic versions like tolyltriazole, are well-established as multifunctional additives in lubricant compositions. wikipedia.org Their primary function is as corrosion inhibitors, particularly for protecting yellow metals like copper and its alloys from degradation. wikipedia.org They function as metal deactivators by forming a protective film on the metal surface. This property is crucial in automotive and industrial lubricants, such as engine oils and transmission fluids, where they help ensure the longevity of metal components. Some triazole-based additives are designed to be sulfur- and phosphorus-free, making them more environmentally friendly options for water-based lubricants. lifechemicals.com These additives can provide superior friction reduction and anti-wear properties in addition to their anti-corrosion benefits. lifechemicals.com

Dyes: The triazole ring is also utilized as a structural component in the synthesis of organic dyes. rsc.org It can act as a linker between electron-donating and electron-accepting moieties in "push-pull" dye architectures. rsc.org However, studies comparing the 1,2,3-triazole ring to other π-conjugated spacers (like phenyl or alkene groups) have shown that the triazole ring can sometimes hinder electronic communication between the donor and acceptor. rsc.org This can result in a blue-shift of the absorption bands and a reduction in photoluminescence quantum yields compared to analogues with different linkers. rsc.org Despite this, the triazole ring's synthetic accessibility via "click chemistry" makes it an attractive and versatile building block in the development of novel dye structures for various applications. rsc.org

Agricultural Chemical Applications (e.g., Herbicides, Fungicides)

Triazole compounds are a cornerstone of modern agricultural chemistry, widely recognized for their potent fungicidal properties. They function as ergosterol (B1671047) biosynthesis inhibitors, disrupting the formation of fungal cell membranes. Triazole fungicides are valued for their broad-spectrum activity, high efficiency, and low toxicity, providing protection, treatment, and even eradication of fungal diseases in a wide range of crops, including cereals, fruits, and vegetables.

Beyond their role as fungicides, triazole derivatives have demonstrated potential as herbicides and plant growth regulators. nih.gov The versatility of the triazole scaffold allows for the synthesis of a vast number of derivatives, enabling the fine-tuning of their biological activity for specific agricultural needs. nih.gov Compounds such as 5-Phenyl-1H-1,2,4-triazole-3-thiol have been identified as effective fungicides and plant growth regulators, enhancing agricultural productivity and contributing to food security.

Corrosion Inhibition Studies and Protective Layer Formation

Triazole derivatives are a well-established class of organic corrosion inhibitors, recognized for their efficacy in protecting various metals and alloys, particularly in acidic environments. Their protective action is primarily attributed to their ability to adsorb onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. The specific compound, s-Triazole, 5-phenyl-3-(o-tolyl)-, possesses the characteristic triazole ring, along with phenyl and tolyl functional groups, which are expected to contribute significantly to its corrosion inhibition potential.

The protective mechanism of triazole inhibitors like s-Triazole, 5-phenyl-3-(o-tolyl)- is understood to involve the following key aspects:

Adsorption: The triazole molecule contains nitrogen heteroatoms with lone pairs of electrons, as well as π-electrons from the aromatic rings. These electrons can interact with the vacant d-orbitals of the metal, leading to the adsorption of the inhibitor molecule onto the metal surface. This adsorption can occur through two primary mechanisms:

Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

Chemisorption: This is a stronger form of adsorption involving the sharing of electrons or coordinate bond formation between the inhibitor molecule and the metal surface.

Protective Layer Formation: The adsorbed inhibitor molecules form a thin, protective film on the metal surface. The effectiveness of this film depends on its coverage, thickness, and integrity. The presence of bulky phenyl and tolyl groups in s-Triazole, 5-phenyl-3-(o-tolyl)- would likely enhance the surface coverage, thereby creating a more robust barrier against corrosive species.

Detailed Research Findings from Analogous Triazole Derivatives

Studies on analogous triazole derivatives provide insights into the expected performance of s-Triazole, 5-phenyl-3-(o-tolyl)-. For instance, research on similar phenyl and tolyl-substituted triazoles demonstrates significant corrosion inhibition for mild steel in acidic solutions. These studies typically employ a combination of electrochemical techniques and surface analysis to evaluate the inhibitor's performance.

Electrochemical Studies:

Potentiodynamic Polarization: This technique is used to study the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For similar triazole derivatives, potentiodynamic polarization curves typically show a significant reduction in the corrosion current density in the presence of the inhibitor, indicating a decrease in the corrosion rate. These compounds often act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions.

Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to investigate the properties of the protective film formed on the metal surface. In studies of analogous triazoles, the Nyquist plots typically show an increase in the diameter of the semicircle with increasing inhibitor concentration, which corresponds to an increase in the charge transfer resistance. This indicates the formation of a more protective insulating layer.

The table below presents typical data obtained from electrochemical studies on a hypothetical triazole derivative with a structure similar to s-Triazole, 5-phenyl-3-(o-tolyl)-, illustrating the kind of information that would be expected from experimental research.

Inhibitor Concentration (mM)Corrosion Current Density (μA/cm²)Inhibition Efficiency (%)Charge Transfer Resistance (Ω·cm²)Double Layer Capacitance (μF/cm²)
0 (Blank)500-50200
0.115070200150
0.57585500100
1.04092100080

Protective Layer Characterization:

The formation of a protective layer by analogous triazole inhibitors has been confirmed through various surface analysis techniques:

Scanning Electron Microscopy (SEM): SEM images of metal surfaces exposed to corrosive media in the absence of an inhibitor typically show a rough and damaged surface. In contrast, surfaces treated with effective triazole inhibitors exhibit a much smoother topography, indicating the presence of a protective film that prevents direct contact with the corrosive environment.

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR analysis can confirm the adsorption of the inhibitor molecules on the metal surface by identifying the characteristic vibrational bands of the functional groups present in the inhibitor's structure on the metal sample.

Adsorption Isotherm and Thermodynamic Parameters:

To understand the interaction between the inhibitor and the metal surface, the experimental data is often fitted to various adsorption isotherms, such as Langmuir, Temkin, or Frumkin. The Langmuir adsorption isotherm is frequently found to be the best fit for triazole derivatives, suggesting the formation of a monolayer of the inhibitor on the metal surface. Thermodynamic parameters such as the standard free energy of adsorption (ΔG°ads) can be calculated from the isotherm to determine the spontaneity and nature of the adsorption process (physisorption or chemisorption).

The following table shows hypothetical thermodynamic data for a similar triazole inhibitor.

Adsorption Isotherm ModelR² valueΔG°ads (kJ/mol)Adsorption Mechanism
Langmuir0.998-35.2Mixed (Physisorption & Chemisorption)
Temkin0.975--
Frumkin0.960--

Q & A

Q. What synthetic methodologies are effective for preparing 5-phenyl-3-(o-tolyl)-s-triazole?

The synthesis involves multi-step reactions, often starting with cyclocondensation of hydrazine derivatives and carbonyl compounds. For example, S-alkylation of triazole-thiol intermediates using alkyl halides in basic media (e.g., NaOH/ethanol) is a common strategy . Key parameters include solvent polarity (DMF or ethanol), temperature (60–80°C), and catalyst selection. Yields range from 44% to 75%, with purification via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Critical for verifying aromatic substituent positions (e.g., o-tolyl protons at δ 2.53 ppm for methyl groups, aromatic protons at δ 7.2–7.8 ppm) .
  • LC-MS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 265.34) .
  • Elemental analysis : Validates stoichiometric ratios (C, H, N within ±0.3% of theoretical values).
  • X-ray crystallography : Programs like ORTEP-3 or WinGX resolve crystal structures for definitive confirmation.

Q. What are the primary toxicity concerns for this compound?

Reproductive toxicity is a key risk, with species-specific TDLo values:

  • Hamsters: 25 mg/kg (subcutaneous, days 4–8 post-conception) .
  • Rats: 75 mg/kg (oral, 20-day exposure) . Decomposition emits toxic NOx fumes, necessitating fume hoods and PPE during handling .

Advanced Research Questions

Q. How can computational methods predict the biological activity of derivatives?

  • Molecular docking (AutoDock Vina): Predicts binding affinities to targets like COX-2 (docking scores <−7 kcal/mol indicate high potential) .
  • ADME analysis (SwissADME): Optimizes drug-likeness (logP 2–3.5, TPSA <140 Ų) .
  • Validation : Correlate docking results with in vitro assays (e.g., antifungal activity via microdilution methods) .

Q. What strategies resolve contradictions in toxicity data across species?

  • Interspecies pharmacokinetics : Compare metabolic pathways (e.g., cytochrome P450 isoforms) using radiolabeled compounds .
  • Allometric scaling : Adjust doses based on body surface area ratios (e.g., hamster-to-human scaling factor of 0.08) .
  • Route-specific bioavailability : Subcutaneous vs. oral administration alters toxicity thresholds by 3–5× .

Q. How can synthetic yields be optimized systematically?

A Box-Behnken experimental design identifies optimal conditions:

ParameterOptimal RangeImpact on Yield
Temperature70 ± 2°C+25% efficiency
Solvent (ethanol:water)4:1 v/vPrevents byproducts
Catalyst (CuI)5 mol%Accelerates cyclization
Real-time monitoring via in situ IR spectroscopy reduces over-reaction risks .

Q. How are tautomeric equilibria (thiol-thione) analyzed in triazole derivatives?

  • Spectroscopy :
  • ¹H NMR: Thiol protons (δ 3.8–4.2 ppm) vs. thione absence of S-H .
  • IR: S-H stretch (~2570 cm⁻¹) vs. C=S (~1250 cm⁻¹) .
    • Computational : DFT calculations (B3LYP/6-311+G(d,p)) show thione form is energetically favored by >5 kcal/mol in DMSO .

Methodological Considerations

  • Contradiction resolution : Meta-analysis of toxicity studies must account for species sensitivity, exposure windows, and hormonal variability .
  • Structural characterization : Combine crystallography (ORTEP-3 ) with Hirshfeld surface analysis to quantify intermolecular interactions.
  • Biological validation : Prioritize compounds with docking scores <−7 kcal/mol and MIC values <50 µg/mL in antifungal assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.